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Compound of Interest

Compound Name: 5-Methyl-1,3-benzodioxole

Cat. No.: B1360083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, methylenedioxy compounds

serve as crucial building blocks for a wide array of molecules. Among these, 5-Methyl-1,3-
benzodioxole is emerging as a noteworthy alternative to more traditionally utilized compounds,

such as safrole and isosafrole. This guide provides an objective comparison of 5-Methyl-1,3-
benzodioxole with other methylenedioxy compounds, supported by available experimental

data, to inform research and development decisions.

Physicochemical Properties: A Comparative
Overview
A fundamental comparison of the physicochemical properties of 5-Methyl-1,3-benzodioxole,

safrole, and isosafrole reveals key distinctions that can influence their application in various

synthetic protocols.
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Property
5-Methyl-1,3-
benzodioxole

Safrole Isosafrole

Molecular Formula C₈H₈O₂[1] C₁₀H₁₀O₂ C₁₀H₁₀O₂

Molecular Weight 136.15 g/mol [1] 162.19 g/mol 162.19 g/mol

Boiling Point 199-200 °C 232-234 °C 247-248 °C

Density 1.135 g/mL at 25 °C 1.096 g/mL at 20 °C 1.121 g/mL at 20 °C

Appearance
Colorless to pale

yellow liquid[2]

Colorless or slightly

yellow oily liquid

Colorless liquid with

an anise odor

Applications in Synthesis
5-Methyl-1,3-benzodioxole is a key intermediate in the synthesis of various pharmaceutical

compounds.[3][4] Its primary documented application is in the production of Sitaxentan sodium,

an endothelin receptor antagonist.[4] The methyl group on the benzene ring provides a site for

further functionalization, making it a versatile precursor in medicinal chemistry.

In contrast, safrole and isosafrole are well-known precursors in the clandestine synthesis of

3,4-methylenedioxymethamphetamine (MDMA). Beyond this, safrole is a precursor for the

insecticide synergist piperonyl butoxide and has been used in the fragrance industry. Isosafrole

is also utilized in the synthesis of piperonal, a valuable fragrance compound.

Biological Activity: A Comparative Perspective
While direct comparative studies on the biological activity of 5-Methyl-1,3-benzodioxole
against other methylenedioxy compounds are limited, research on 1,3-benzodioxole derivatives

provides insights into their potential. It is important to note that the following data is not a direct

comparison from a single study but a compilation of available information.

Anticancer Activity
Numerous 1,3-benzodioxole derivatives have been investigated for their anticancer properties.

The inhibitory concentrations (IC₅₀) for some derivatives against various cancer cell lines are

presented below. It is crucial to note that these are different derivatives and not a direct

comparison of the parent compounds.
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Compound/Derivati
ve

Cell Line IC₅₀ (µM) Reference

1,3-Benzodioxole

derivative 8

Leukemia (CCRF-

CEM)
<0.01 [5]

1,3-Benzodioxole

derivative 8

Lung Cancer

(A549/ATCC)
0.023 [5]

1,3-Benzodioxole

derivative 8

Colon Cancer (COLO

205)
<0.01 [5]

2-oxo-N-phenyl-2-

(phenylamino)acetohy

drazonoyl-chloride

HeLa 20 [6]

2-oxo-N-phenyl-2-

(phenylamino)acetohy

drazonoyl-chloride

MCF-7 29 [6]

2-oxo-N-phenyl-2-

(phenylamino)acetohy

drazonoyl-chloride

HCT116 26 [6]

5-methyl-1,3-

benzenediol (from

lichen)

MCF-7 1.2-12.8 µg/ml [7]

Antimicrobial Activity
The antimicrobial potential of methylenedioxy compounds has also been explored. The

minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.
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Compound Microorganism MIC (µg/mL) Reference

Safrole
Staphylococcus

aureus
512 [8]

Safrole Escherichia coli >1024 [8]

Safrole
Pseudomonas

aeruginosa
>1024 [8]

While specific MIC values for 5-Methyl-1,3-benzodioxole were not found, the data for safrole

suggests that methylenedioxy compounds may exhibit selective antimicrobial activity.

Interaction with Cytochrome P450 Enzymes
The interaction of methylenedioxy compounds with cytochrome P450 (CYP) enzymes is of

significant interest in drug development due to the potential for drug-drug interactions. Safrole

is a known inhibitor of several CYP isozymes.

Compound CYP Isozyme Inhibition Type IC₅₀ (µM)

Safrole CYP1A2 Competitive <20

Safrole CYP2A6 Non-competitive <20

Safrole CYP2E1 Non-competitive <20

Safrole CYP2D6 - >20

Safrole CYP3A4 - >20

Data compiled from studies on various methylenedioxy-derived designer drugs indicates that

many inhibit CYP2D6.[9][10]

No direct data on the CYP450 inhibition profile of 5-Methyl-1,3-benzodioxole was found in the

reviewed literature. However, the shared 1,3-benzodioxole moiety suggests a potential for

interaction, warranting further investigation.

Experimental Protocols
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Detailed experimental protocols are essential for reproducible research. Below are generalized

procedures for key reactions involving methylenedioxy compounds.

General Synthesis of 1,3-Benzodioxoles from Catechols
This protocol describes a common method for the synthesis of the 1,3-benzodioxole ring

system.

Materials:

Catechol derivative (e.g., 4-methylcatechol)

Dichloromethane or Dibromomethane

Base (e.g., Sodium Hydroxide, Potassium Carbonate)

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), if applicable

Solvent (e.g., Water, DMF, Acetonitrile)

Procedure:

Dissolve the catechol derivative in the chosen solvent.

Add the base and the phase transfer catalyst (if used).

Heat the mixture to the desired reaction temperature.

Slowly add the dihalomethane (e.g., dichloromethane) to the reaction mixture.

Maintain the reaction at temperature for a specified time, monitoring the reaction progress by

a suitable technique (e.g., TLC, GC).

Upon completion, cool the reaction mixture and perform an aqueous workup to remove

inorganic salts.

Extract the product with an organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by distillation or chromatography to yield the desired 1,3-

benzodioxole.

General Procedure for In Vitro Cytochrome P450
Inhibition Assay (IC₅₀ Determination)
This protocol outlines a typical workflow for assessing the inhibitory potential of a compound

against CYP enzymes.[11][12]

Materials:

Human liver microsomes

CYP isozyme-specific probe substrate

Test compound (e.g., 5-Methyl-1,3-benzodioxole)

NADPH regenerating system

Incubation buffer (e.g., potassium phosphate buffer)

Quenching solution (e.g., acetonitrile with an internal standard)

LC-MS/MS system

Procedure:

Pre-incubate human liver microsomes with a range of concentrations of the test compound in

the incubation buffer.

Initiate the metabolic reaction by adding the NADPH regenerating system and the specific

probe substrate.

Incubate the mixture at 37°C for a defined period.
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Terminate the reaction by adding the quenching solution.

Centrifuge the samples to precipitate proteins.

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the

probe substrate.

Calculate the percent inhibition of the control activity at each concentration of the test

compound.

Determine the IC₅₀ value by fitting the inhibition data to a suitable model.

Visualizations
Synthesis Pathway of 1,3-Benzodioxole Derivatives
The following diagram illustrates a generalized synthetic pathway for creating derivatives from

a 1,3-benzodioxole core structure, which is applicable to 5-Methyl-1,3-benzodioxole.
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General Synthetic Pathway for 1,3-Benzodioxole Derivatives

Catechol
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1,3-Benzodioxole
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(e.g., with CH2Cl2)
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Click to download full resolution via product page

Caption: Generalized synthetic pathway for 1,3-benzodioxole derivatives.

Experimental Workflow for CYP450 Inhibition Assay
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This diagram outlines the key steps in determining the IC₅₀ of a compound for a specific

cytochrome P450 isozyme.

Experimental Workflow for CYP450 Inhibition (IC50) Assay

Prepare Reagents:
- Human Liver Microsomes

- Test Compound
- Probe Substrate
- NADPH System

Pre-incubation:
Microsomes + Test Compound

Initiate Reaction:
Add NADPH & Substrate

Incubation
(37°C)

Terminate Reaction:
Add Quenching Solution

Sample Preparation:
Protein Precipitation

LC-MS/MS Analysis:
Quantify Metabolite

Data Analysis:
Calculate IC50
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Click to download full resolution via product page

Caption: Workflow for determining CYP450 inhibition IC₅₀ values.

Conclusion
5-Methyl-1,3-benzodioxole presents itself as a valuable chemical intermediate, particularly in

the pharmaceutical industry for the synthesis of compounds like Sitaxentan sodium. While

direct comparative performance data against other methylenedioxy compounds such as safrole

is currently limited in publicly available literature, its distinct physicochemical properties and

substitution pattern offer unique synthetic possibilities. The provided data on the biological

activities of related 1,3-benzodioxole structures suggests a potential for broader applications,

although further specific studies on 5-Methyl-1,3-benzodioxole are necessary to fully

elucidate its pharmacological and toxicological profile. The experimental protocols and

workflows outlined here provide a foundation for researchers to conduct such comparative

studies and further explore the potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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